LOXO-292

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of LOXO-292 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, and other standard organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: LOXO-292 primarily undergoes metabolic reactions in the body, including oxidation and reduction. These reactions are mediated by cytochrome P450 enzymes, which convert the parent compound into various metabolites .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include palladium catalysts, boronic acids, and various organic solvents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal yields and selectivity .

Major Products Formed: The major products formed from the metabolic reactions of this compound include oxidized and reduced metabolites, which are then excreted from the body. These metabolites are generally less active than the parent compound but are important for understanding the drug’s pharmacokinetics and safety profile .

Aplicaciones Científicas De Investigación

LOXO-292 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the role of RET kinase in cancer development and progression, as well as to evaluate the efficacy of RET inhibition as a therapeutic strategy. In clinical settings, this compound has shown promising results in treating patients with RET-driven cancers, leading to its approval by regulatory agencies for specific cancer indications .

Mecanismo De Acción

LOXO-292 exerts its effects by binding to the ATP-binding site of the RET kinase, thereby preventing its activation and subsequent downstream signaling. This inhibition blocks the proliferation and survival pathways that are typically activated by RET, leading to reduced tumor growth and progression. The molecular targets of this compound include both wild-type and mutant forms of RET, making it effective against a broad range of RET-driven cancers .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to LOXO-292 include pralsetinib (BLU-667), vandetanib, and cabozantinib. These compounds also target RET kinase but differ in their selectivity and potency .

Uniqueness: this compound is unique in its high selectivity for RET kinase, which minimizes off-target effects and reduces toxicity compared to other multikinase inhibitors. This selectivity allows for more effective targeting of RET-driven cancers with fewer side effects, making it a valuable addition to the arsenal of cancer therapeutics .

Actividad Biológica

LOXO-292, also known as selpercatinib, is a highly selective inhibitor of the RET (rearranged during transfection) kinase, designed to target various RET alterations implicated in several cancers, including lung and thyroid cancers. This article delves into the biological activity of this compound, highlighting its preclinical and clinical efficacy, mechanisms of action, and safety profile.

This compound acts by selectively inhibiting the RET kinase, which is often mutated or rearranged in certain malignancies. Unlike multi-kinase inhibitors (MKIs), this compound shows significant selectivity for RET, resulting in minimal off-target effects. This selectivity is crucial in reducing adverse effects and improving therapeutic outcomes in patients with RET-altered tumors.

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity against various cancer cell lines harboring RET alterations. The compound has been shown to inhibit cell proliferation effectively and induce apoptosis in cell lines with RET fusions or mutations.

Key Findings from Preclinical Studies

- Potency : this compound was found to be 60- to 1300-fold more effective against KIF5B-RET fusions compared to other kinases commonly targeted by MKIs .

- Selectivity : The compound displayed high selectivity for RET over other kinases, indicating a lower likelihood of off-target effects .

- Central Nervous System Penetration : this compound demonstrated significant CNS penetration, which is beneficial for treating brain metastases associated with RET-altered tumors .

Clinical Trials

This compound has undergone extensive clinical evaluation, particularly in patients with advanced solid tumors harboring RET alterations. The LIBRETTO-001 study is a pivotal trial assessing the safety and efficacy of this compound in patients with RET-positive cancers.

Summary of Clinical Findings

Case Studies

In a notable case study involving two patients with RET-altered tumors who had previously failed MKI therapies, both exhibited dramatic responses to this compound. One patient had lung cancer with a RET fusion, while the other had medullary thyroid cancer with a RET mutation. Both patients experienced significant tumor reduction and maintained treatment for over seven months without severe adverse events .

Safety Profile

The safety profile of this compound appears favorable based on clinical trial data. Most treatment-emergent adverse events were mild (grade 1), including fatigue and joint pain. No serious adverse events were attributed directly to this compound, highlighting its tolerability among patients .

Propiedades

IUPAC Name |

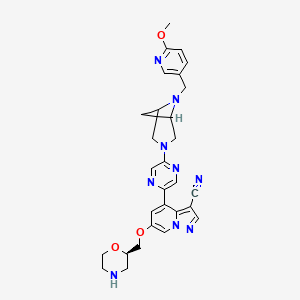

4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQISTQEBXXLPC-UBVWURDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222755-14-6 | |

| Record name | 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.